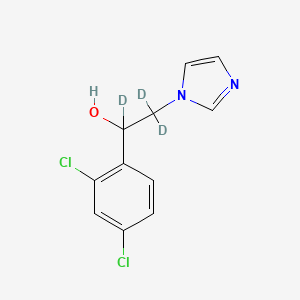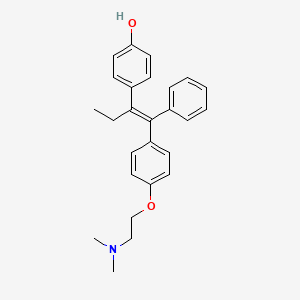
O-Benzyl Psilocin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzyl Psilocin-d4 is a synthetic derivative of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. It is a potent hallucinogen that has gained attention in recent years for its potential therapeutic applications in treating mental health disorders such as depression, anxiety, and addiction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocin-d4 typically involves the benzylation of psilocin. The process begins with the preparation of psilocin, which is derived from psilocybin. Psilocybin is first dephosphorylated to produce psilocin. The psilocin is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: O-Benzyl Psilocin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to psilocin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields psilocin.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
O-Benzyl Psilocin-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of psilocin and its derivatives.
Biology: Employed in studies investigating the effects of psychedelics on brain function and behavior.
Medicine: Explored for its potential therapeutic effects in treating mental health disorders such as depression, anxiety, and addiction.
Industry: Utilized in the development of new psychoactive substances and therapeutic agents
Mécanisme D'action
O-Benzyl Psilocin-d4 exerts its effects primarily through the modulation of the serotonergic system. It acts as an agonist at the 5-HT2A receptors, leading to altered neurotransmission and changes in perception, mood, and cognition. The compound also affects other serotonin receptor subtypes, contributing to its complex pharmacological profile .
Comparaison Avec Des Composés Similaires
Psilocybin: A naturally occurring prodrug of psilocin, known for its hallucinogenic effects.
Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar mechanism of action.
N,N-Dimethyltryptamine (DMT): Another psychedelic compound with rapid onset and short duration of action.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Known for its intense and short-lived hallucinogenic effects
Uniqueness: O-Benzyl Psilocin-d4 is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic properties of the compound, providing insights into its behavior in biological systems .
Propriétés
Numéro CAS |
1246816-52-3 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
298.422 |
Nom IUPAC |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3/i11D2,12D2 |
Clé InChI |
LHERKDDDEMCCCU-AREBVXNXSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Synonymes |
N,N-Dimethyl-4-(phenylmethoxy)-1H-indole-3-ethanamine-d4; 4-(Benzyloxy)-3-[2-(dimethylamino)ethyl]indole-d4; 4-(Benzyloxy)-N,N-dimethyltryptamine-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)




